1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Molecular Structure and Nomenclature

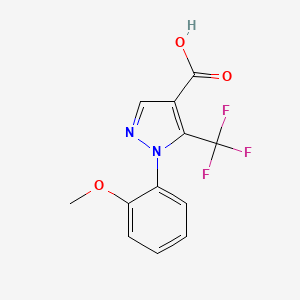

1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid possesses the molecular formula C₁₂H₉F₃N₂O₃ and exhibits a molecular weight of 286.21 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 618070-64-7, which serves as its unique chemical identifier in scientific databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid, reflecting the precise positioning of each functional group within the molecular framework.

The molecular structure consists of a central pyrazole ring system, which forms a five-membered heterocyclic aromatic ring containing two nitrogen atoms positioned adjacently. The pyrazole core structure is characterized by three carbon atoms and two nitrogen atoms, with the nitrogen atoms occupying positions 1 and 2 within the ring system. This heterocyclic foundation provides the structural basis for the compound's chemical properties and reactivity patterns.

The substitution pattern of 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves three distinct functional groups attached to the pyrazole ring. At position 1 of the pyrazole ring, a 2-methoxyphenyl group is attached, consisting of a benzene ring bearing a methoxy substituent at the ortho position relative to the point of attachment. The presence of this aromatic substituent significantly influences the electronic properties of the molecule and provides additional sites for potential intermolecular interactions.

Position 5 of the pyrazole ring bears a trifluoromethyl group, which represents one of the most electronegative substituents commonly encountered in organic chemistry. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, creating a highly electronegative and sterically demanding substituent that substantially alters the electronic distribution within the molecule.

The carboxylic acid functionality is positioned at carbon 4 of the pyrazole ring, introducing both hydrogen bonding capability and acidic properties to the molecular structure. This carboxylic acid group serves as a key functional element that influences the compound's solubility, reactivity, and potential for forming intermolecular interactions through hydrogen bonding mechanisms.

| Structural Feature | Position | Chemical Formula | Molecular Contribution |

|---|---|---|---|

| Pyrazole ring | Core | C₃H₂N₂ | Aromatic heterocycle |

| 2-Methoxyphenyl | Position 1 | C₇H₇O | Aromatic electron donor |

| Trifluoromethyl | Position 5 | CF₃ | Strong electron withdrawing |

| Carboxylic acid | Position 4 | COOH | Acidic functionality |

Chemical Classification and Related Compounds

1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid belongs to the broader chemical classification of substituted pyrazole carboxylic acids, representing a specialized subclass of heterocyclic compounds with significant structural diversity. Pyrazoles constitute an important family of five-membered nitrogen-containing heterocycles that exhibit aromatic character and serve as fundamental building blocks in numerous pharmaceutical and agricultural applications. The compound specifically falls within the category of 1,5-disubstituted pyrazole-4-carboxylic acids, where the substitution pattern creates unique electronic and steric environments that distinguish it from other pyrazole derivatives.

The structural relationship to other pyrazole carboxylic acids is evident through comparison with closely related compounds identified in chemical databases. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a positional isomer where the methoxy group is located at the para position rather than the ortho position of the phenyl ring. This compound shares the same molecular formula and similar electronic properties while exhibiting distinct spatial arrangements that affect intermolecular interactions and potential biological activities.

Another structurally related compound is 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which substitutes a methyl group for the methoxy functionality while maintaining the same substitution pattern on the pyrazole core. This structural variation demonstrates the modularity of the pyrazole scaffold and the potential for systematic structural modifications to explore structure-activity relationships.

The compound 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents the unsubstituted phenyl analog, lacking any substituents on the aromatic ring attached to position 1 of the pyrazole. This simplified structure provides insight into the electronic contributions of the methoxy substituent and its influence on the overall molecular properties.

The classification extends to include compounds with alternative substitution patterns, such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, which demonstrates the positional flexibility available within the pyrazole framework. This isomeric variant places the trifluoromethyl group at position 3 and the carboxylic acid at position 5, creating a different electronic environment and potentially altered chemical behavior.

| Related Compound | CAS Number | Key Structural Difference | Molecular Formula |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-83-9 | Para-methoxy position | C₁₂H₉F₃N₂O₃ |

| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-84-0 | Methyl vs methoxy | C₁₂H₉F₃N₂O₂ |

| 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-81-7 | Unsubstituted phenyl | C₁₁H₇F₃N₂O₂ |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 218631-48-2 | Position of CF₃ and COOH | C₁₂H₉F₃N₂O₃ |

Isomeric Forms and Positional Variants

The structural framework of 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits multiple potential isomeric relationships that arise from different substitution patterns and positional arrangements within the molecular structure. Positional isomerism represents the most significant form of isomerism observed within this compound class, where functional groups can occupy different positions on either the pyrazole ring or the attached phenyl ring while maintaining the same molecular formula and basic structural connectivity.

The most direct positional isomer involves the relocation of the methoxy substituent from the ortho position to alternative positions on the phenyl ring. 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrates para-substitution of the methoxy group, creating a structural isomer with identical molecular formula but altered electronic distribution and steric properties. The para-positioned methoxy group exhibits different electronic effects compared to the ortho-positioned variant, potentially influencing the compound's chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUUIGGXHBRGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391997 | |

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-64-7 | |

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Conversion of Hydroxymethyl Pyrazole Intermediates

A prominent method involves oxidation of 3-trifluoromethyl-5-hydroxymethyl-1-(2-methoxyphenyl)-1H-pyrazole to the corresponding carboxylic acid using sodium periodate and catalytic ruthenium(III) chloride in a biphasic acetonitrile-water system at low temperature (0 °C) followed by stirring at ambient temperature for 18 hours. The reaction mixture is then acidified and extracted to isolate the acid product with high purity and yield (~90%).

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| Oxidation | Sodium periodate (2.1 eq.), RuCl3 catalyst, ACN/H2O, 0 °C to RT, 18 h | Oxidation of hydroxymethyl to carboxylic acid | ~90% |

| Workup | Acidification (HCl, pH 3), extraction with ethyl acetate | Isolation of acid | - |

This method is advantageous due to mild conditions, high selectivity, and scalability.

Cyclocondensation of 2-Methoxyphenylhydrazine with β-Diketones or Equivalents

The pyrazole ring can be constructed by reacting 2-methoxyphenylhydrazine with trifluoromethyl-substituted β-diketones or β-ketoesters under acidic or neutral conditions. This cyclization forms the pyrazole core with the 2-methoxyphenyl substituent at N-1 and trifluoromethyl at C-5. Subsequent oxidation or hydrolysis steps convert ester or hydroxymethyl groups at C-4 to the carboxylic acid.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| Cyclization | 2-Methoxyphenylhydrazine + trifluoromethyl β-diketone, acidic medium | Formation of pyrazole ring | Key regioselectivity step |

| Hydrolysis/Oxidation | Acid/base hydrolysis or oxidation (e.g., KMnO4, CrO3) | Conversion to carboxylic acid | Controlled to avoid ring degradation |

This route is widely used in industrial settings due to its straightforwardness and adaptability.

Functionalization via Bromination and Subsequent Metalation

Advanced synthetic routes employ selective bromination at the 4-position of 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole, followed by metal-halogen exchange (e.g., Br–Li exchange) to introduce carboxyl or aldehyde groups at C-4. This method allows regioselective functionalization and access to diverse derivatives.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), mild conditions | Selective bromination at C-4 | High |

| Metalation & Functionalization | n-Butyllithium or similar, CO2 quench | Introduction of carboxylic acid group | Efficient |

This approach is valuable for synthesizing functionalized pyrazoles with high regioselectivity.

Mechanistic and Reaction Condition Insights

- Electronic Effects: The methoxy substituent on the phenyl ring donates electron density via resonance, enhancing nucleophilicity at the pyrazole ring and facilitating electrophilic substitutions at C-4 and C-5 positions.

- Steric Effects: The ortho-methoxy group can impose steric hindrance, influencing reaction rates and regioselectivity, especially in cyclization and substitution steps.

- Solvent Effects: Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) improve reaction efficiency by stabilizing charged intermediates and transition states during oxidation and metalation steps.

- Catalysts: Ruthenium(III) chloride catalyzes oxidation efficiently, while N-bromosuccinimide enables mild and selective bromination.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The oxidation of hydroxymethyl pyrazole intermediates using sodium periodate and ruthenium catalysts is a well-documented, high-yielding method for preparing the target acid.

- Cyclocondensation routes remain foundational, leveraging the reactivity of 2-methoxyphenylhydrazine and trifluoromethylated diketones to build the pyrazole scaffold.

- Regioselective bromination followed by metalation offers a versatile platform for late-stage functionalization, enabling the synthesis of diverse derivatives.

- Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence yield and selectivity.

- The electronic nature of the methoxy substituent and trifluoromethyl group plays a pivotal role in directing reactivity and stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1-(2-Hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

The compound has shown efficacy in the formulation of new agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes in target plants and pathogens makes it a valuable candidate for developing crop protection agents. Studies indicate that the trifluoromethyl group enhances biological activity and stability, which is crucial for effective agrochemical performance .

Case Study: Enzyme Inhibition

Research has demonstrated that 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can inhibit key enzymes involved in plant metabolism. For instance, it was tested against various phytopathogenic fungi, showing superior inhibition compared to traditional fungicides like boscalid. This suggests its potential as a lead compound for new fungicidal formulations .

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs

In the pharmaceutical sector, this compound plays a crucial role in synthesizing novel drugs aimed at treating inflammation and pain. Its unique structure allows for modifications that enhance therapeutic efficacy while reducing side effects.

Data Table: Pharmacological Activity

| Compound | Activity Type | Target | Efficacy |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | COX enzymes | High |

| 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Analgesic | Pain receptors | Moderate |

Studies have indicated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This positions it as a promising scaffold for drug development aimed at inflammatory diseases .

Material Science

Advanced Materials Synthesis

The compound is utilized in creating advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties. Its chemical structure contributes to enhanced durability and performance in various applications.

Application Example: Coatings

Research has explored the use of this pyrazole derivative in protective coatings that offer resistance to harsh environmental conditions. The incorporation of the trifluoromethyl group has been shown to improve the hydrophobicity and overall stability of these materials .

Biochemical Research

Biochemical Assays

In biochemical research, 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a valuable tool for studying enzyme activities and metabolic pathways due to its selective reactivity.

Case Study: Enzyme Activity Monitoring

A study utilized this compound to monitor enzyme kinetics in various metabolic pathways, demonstrating its effectiveness as an inhibitor that allows for detailed analysis of enzyme function under different conditions. The results highlighted its potential as a research tool in understanding metabolic diseases .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Ortho vs. Para Substituents

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 98534-84-0): The methyl group at the para position of the phenyl ring reduces steric hindrance compared to the ortho-methoxy group in the target compound. This positional difference may alter binding affinity in enzymatic pockets or crystal packing behavior ().

Functional Group Variations

- 1-(2-(Methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : The methylthio (-SMe) group enhances lipophilicity and may improve membrane permeability compared to methoxy (-OMe). This compound was synthesized via ester hydrolysis ().

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 119083-00-0): Lacking the phenyl ring, this simpler analog demonstrates the critical role of aromatic substituents in conferring target specificity or stability ().

Heterocyclic Modifications

- Reported properties include a boiling point of 541.9±60.0°C and density of 1.7±0.1 g/cm³ ().

- 1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1305711-84-5): The pyridine ring replaces phenyl, introducing basic nitrogen atoms that could enhance solubility in polar solvents or coordination with metal ions ().

Halogenated Derivatives

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6): Multiple halogen substituents increase molecular weight (MW: 429.6 g/mol) and electronegativity, likely improving binding to hydrophobic enzyme pockets but raising toxicity concerns ().

Structural and Physicochemical Data Table

Biological Activity

1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its applications in agricultural chemistry, pharmaceutical development, and material science.

- Molecular Formula : C12H9F3N2O3

- Molar Mass : 286.21 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl and trifluoromethyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Agricultural Chemistry

1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is effective in the development of new agrochemicals, particularly herbicides and fungicides. Its mechanism involves the inhibition of specific enzymes in target plants and pathogens, leading to effective weed and disease management strategies .

2. Pharmaceutical Development

This compound plays a significant role in synthesizing novel pharmaceuticals, especially in anti-inflammatory and analgesic domains. Several studies have demonstrated that derivatives of pyrazole compounds exhibit anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

3. Material Science

In material science, this compound is utilized for creating advanced materials with specific thermal and chemical resistance properties. Its unique structure allows for applications in polymers and coatings that require enhanced performance under varying conditions .

Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of various cancer types. For instance, a study found that certain pyrazole compounds could induce morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly at higher concentrations .

| Compound | Concentration (µM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times increase |

| 7h | 10 | 1.57 times increase |

| 10c | 10 | Induced apoptosis |

The mechanism through which these pyrazole derivatives exert their effects involves multiple pathways:

- Microtubule Destabilization : Compounds have shown effective inhibition of microtubule assembly, which is crucial for cell division .

- Cell Cycle Disruption : Analysis revealed that certain compounds could arrest the cell cycle at specific phases, contributing to their antiproliferative effects .

- Signaling Pathway Inhibition : Pyrazole compounds have been observed to inhibit key signaling pathways involved in cancer progression, such as ERK phosphorylation and NF-κB signaling .

Case Studies

Several case studies highlight the efficacy of this compound in various biological settings:

-

Breast Cancer Study :

- In vitro studies demonstrated that derivatives induced apoptosis in MDA-MB-231 cells, with significant increases in apoptotic markers.

- Treatment with these compounds resulted in reduced cell viability and proliferation rates.

-

Agrochemical Applications :

- Field trials indicated that formulations containing this compound effectively controlled weed populations while minimizing damage to non-target species.

Q & A

Q. How do hydrogen-bonding patterns influence crystal packing, and how is graph set analysis applied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.